![molecular formula C18H20N4OS B2416471 3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-35-3](/img/no-structure.png)

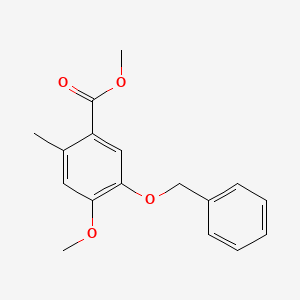

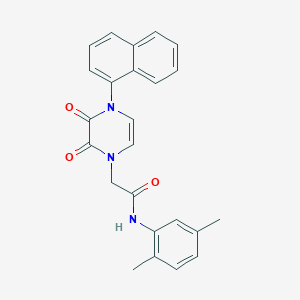

3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications

- CDK2 Inhibition : CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of novel compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of our compound of interest . These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.

- While not directly studied for antiviral activity, the benzyl(methyl)amino moiety in our compound could be explored for its potential against viral infections. Similar indole derivatives have been investigated as anti-HIV-1 agents .

- Although not specifically tested for tuberculosis, the pyrimidine scaffold has been associated with antimicrobial properties. Researchers have identified derivatives with potent antitubercular activity, such as N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . Further exploration of our compound’s derivatives may reveal similar effects.

- The benzylic position in our compound is crucial for its reactivity. Understanding reactions at this site can guide synthetic strategies and modifications. For instance, bromination at the benzylic position can lead to interesting derivatives .

Cancer Treatment

Antiviral Potential

Antitubercular Activity

Chemical Reactions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit significant cytotoxic activities against various cell lines . These compounds have shown inhibitory activity with IC50 values in the nanomolar range, indicating their potential effectiveness as therapeutic agents .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the reaction of a pyrido[2,3-d]pyrimidine intermediate with a benzyl(methyl)amine derivative, followed by a series of reactions to introduce the propyl and sulfanylidene groups.", "Starting Materials": [ "2-Amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one", "Benzyl(methyl)amine", "Propyl bromide", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2-Amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one is reacted with hydrochloric acid and ethanol to form the hydrochloride salt of the pyrido[2,3-d]pyrimidine intermediate.", "Step 2: The pyrido[2,3-d]pyrimidine intermediate is then reacted with sodium sulfide and ethanol to introduce the sulfanylidene group at the 2-position.", "Step 3: Benzyl(methyl)amine is reacted with propyl bromide and sodium hydroxide to form the propylbenzyl(methyl)amine derivative.", "Step 4: The propylbenzyl(methyl)amine derivative is then reacted with the pyrido[2,3-d]pyrimidine intermediate to introduce the propyl group at the 3-position.", "Step 5: The final compound is obtained by treating the intermediate with hydrochloric acid and diethyl ether to remove the protecting groups and isolate the desired product." ] } | |

CAS RN |

688793-35-3 |

Molecular Formula |

C18H20N4OS |

Molecular Weight |

340.45 |

IUPAC Name |

3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H20N4OS/c1-21(13-14-7-3-2-4-8-14)11-6-12-22-17(23)15-9-5-10-19-16(15)20-18(22)24/h2-5,7-10H,6,11-13H2,1H3,(H,19,20,24) |

InChI Key |

LPKPRUUZRSXKER-UHFFFAOYSA-N |

SMILES |

CN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)CC3=CC=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)

![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2416411.png)